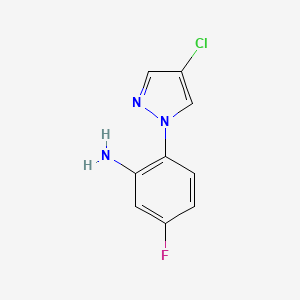

2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline

Beschreibung

2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an aniline moiety substituted with a fluorine atom at the 5-position. Its molecular formula is C₉H₆ClFN₃ (derived from structural analysis of the evidence), with a molecular weight of 211.62 g/mol (calculated based on atomic composition).

Eigenschaften

IUPAC Name |

2-(4-chloropyrazol-1-yl)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPHINKTTXLZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1H-pyrazole with 5-fluoroaniline under specific conditions. The reaction may require a catalyst and is often carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline with four structurally related compounds, focusing on molecular properties, substituent effects, and available

Key Observations:

Substituent Position Effects: The position of the fluorine atom on the aniline ring significantly influences reactivity. Ethoxy or methoxy linkers (e.g., in 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline) enhance solubility but reduce metabolic stability compared to direct pyrazole-aniline linkages .

Biological and Industrial Relevance: Compounds with quinoline scaffolds (e.g., 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline) demonstrate higher thermal stability (predicted density: 1.223 g/cm³) due to aromatic stacking interactions, making them suitable for high-temperature industrial processes .

Synthetic Challenges :

- Halogenated pyrazole-aniline derivatives often require precise control during synthesis to avoid regiochemical byproducts. For instance, the introduction of a methyl group on the pyrazole ring (as in 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline ) improves steric hindrance but complicates purification .

Biologische Aktivität

2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline is CHClFN, with a molecular weight of approximately 232.64 g/mol. The compound features a pyrazole ring and an aniline moiety, with the presence of chloro and fluoro substituents significantly influencing its chemical reactivity and biological activity.

The mechanism of action for 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline involves its interaction with specific molecular targets, which may include enzyme inhibition or receptor modulation. Such interactions can lead to therapeutic effects in various disease processes, particularly in cancer and infectious diseases.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyrazole structure can effectively inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 460 μg/mL .

Antitumor Activity

The antitumor potential of 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline has been evaluated through in vitro studies using human carcinoma cell lines. Compounds derived from this structure demonstrated moderate anti-tumor activity with IC values ranging from 26.61 to 47.31 µg/mL against HEp-2 cells, indicating promising therapeutic applications in oncology .

Anti-inflammatory Activity

In addition to antimicrobial and antitumor properties, this compound has shown potential anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline among structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-chloro-1H-pyrazol-1-yl)-5-fluoroaniline | Similar pyrazole structure; different halogen position | Potentially different biological activity |

| 4-amino-3-fluoropyridine | Contains fluorine; lacks pyrazole ring | Different pharmacological profile |

| 3-(4-chlorophenyl)-1H-pyrazole | Contains a phenyl group; no aniline nitrogen | Different reactivity patterns |

This table illustrates how the specific halogen substitutions contribute to the distinct biological activities observed in 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline compared to its analogs.

Case Studies

Several case studies have investigated the biological activity of similar pyrazole derivatives:

- Antibacterial Study : A study evaluated various pyrazole derivatives against Escherichia coli and Staphylococcus aureus, revealing that compounds with fluorine on the phenyl ring exhibited superior antibacterial activity compared to standard drugs like metronidazole .

- Cytotoxicity Assessment : The cytotoxic effects of halogenoaminopyrazole derivatives were tested on L929 mouse fibroblast cells, demonstrating varying degrees of cytotoxicity, which suggests selective targeting of tumor cells while minimizing effects on normal cells .

Q & A

Q. What are the common synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline, and how can purity be optimized during synthesis?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between 5-fluoro-2-nitroaniline derivatives and 4-chloropyrazole precursors. Key steps include:

- Nitro reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) to convert nitro to amine groups.

- Coupling reactions: Buchwald-Hartwig amination or Ullmann-type couplings for pyrazole-aryl bond formation.

- Purity optimization: Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water mixtures). Purity validation via HPLC (≥95% by area) and ¹⁹F/¹H NMR to confirm absence of unreacted intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions; ¹⁹F NMR for fluorine environment analysis.

- X-ray crystallography: Single-crystal analysis using SHELXL for refinement (R factor <0.08). Evidence from analogous pyrazole derivatives shows that halogen substituents (Cl, F) enhance crystal stability, facilitating high-resolution data collection .

- Mass spectrometry (HRMS): To verify molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion).

Advanced Research Questions

Q. How can researchers resolve contradictions in purity or reactivity data obtained from different analytical methods?

Answer: Contradictions (e.g., HPLC vs. NMR purity discrepancies) arise from method-specific limitations:

- Orthogonal validation: Combine HPLC (detects non-volatile impurities) with GC-MS (volatile byproducts).

- Quantitative NMR (qNMR): Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination.

- Thermogravimetric analysis (TGA): Assess thermal stability and residual solvents, which may skew purity measurements .

Q. What experimental and computational strategies are recommended to study the compound’s reaction mechanisms in catalytic systems?

Answer:

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT calculations: Model transition states (e.g., Gaussian 16 with B3LYP/6-311G** basis set) to predict regioselectivity in cross-coupling reactions.

- In situ spectroscopy: Use FTIR or Raman to monitor intermediate formation in real-time, as demonstrated in analogous pyrazole-based catalysis studies .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in medicinal chemistry?

Answer:

- Substituent variation: Replace Cl/F with Br, CF₃, or methoxy groups to modulate electronic effects.

- Bioisosteric replacements: Substitute pyrazole with imidazole or triazole rings while retaining hydrogen-bonding capacity.

- SAR validation: Use X-ray co-crystallography (e.g., with kinase targets) and molecular docking (AutoDock Vina) to correlate structural changes with binding affinity .

Q. What strategies mitigate challenges in crystallizing halogenated pyrazole derivatives like 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline?

Answer:

- Solvent screening: Test polar aprotic solvents (DMF, DMSO) for dissolution and slow diffusion with anti-solvents (hexane).

- Halogen bonding: Leverage Cl···π or F···H interactions to stabilize crystal packing. For example, in analogous structures, chloro substituents enhance lattice energy, reducing disorder .

- Temperature gradients: Crystallize at 4°C to slow nucleation and improve crystal quality.

Data Contradiction and Advanced Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Answer:

- Batch comparison: Perform 2D NMR (COSY, HSQC) to confirm connectivity and detect stereochemical variations.

- Paramagnetic impurities: Use EDTA washes to remove metal traces that broaden NMR peaks.

- Dynamic effects: Variable-temperature NMR to assess rotational barriers (e.g., hindered pyrazole ring rotation) causing split signals .

Q. What advanced techniques validate the compound’s electronic properties for applications in materials science?

Answer:

- Cyclic voltammetry (CV): Measure redox potentials (e.g., in acetonitrile with TBAPF₆ electrolyte) to assess electron-withdrawing effects of Cl/F substituents.

- UV-Vis spectroscopy: Correlate absorption maxima (λmax) with computational TD-DFT results to predict charge-transfer behavior.

- Single-crystal conductivity measurements: Use four-probe methods on crystalline films to evaluate semiconductor potential .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.